KN-62 KN-62 KN-62 is selective, cell-permeable inhibitor of CaM kinase II (IC50 = 0.9 μM); binds directly to the calmodulin binding site of the enzyme; potent non-competitive antagonist at the P2X7 receptor (IC50 = 15 nM).IC50 value: 0.9 uM (CaMK II); 15 nM (P2X7 receptor)Target: CaMK II; P2X7 receptorIn previous studies, KN-62 exhibits inhibitory effects on the regulated secretion of insulin by hetero-junction with intrinsic thin-layer (HIT) cells and the cholecystokinin secretion from stanniocalcin-1 (STC-1) enteroendocrine cells due to a block of Ca2+ influx through L-type Ca2+ channels in the olasma membrane. It also inhibits both insulin- and hypoxia-stimulated glucose transport activity by 46% and 40% respectively in skeletal muscle.
Brand Name: Vulcanchem
CAS No.: 127191-97-3
VCID: VC0002392
InChI: InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1
SMILES: CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7
Molecular Formula: C₃₈H₃₅N₅O₆S₂
Molecular Weight: 721.8 g/mol

KN-62

CAS No.: 127191-97-3

Inhibitors

VCID: VC0002392

Molecular Formula: C₃₈H₃₅N₅O₆S₂

Molecular Weight: 721.8 g/mol

KN-62 - 127191-97-3

CAS No. 127191-97-3
Product Name KN-62
Molecular Formula C₃₈H₃₅N₅O₆S₂
Molecular Weight 721.8 g/mol
IUPAC Name [4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate
Standard InChI InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1
Standard InChIKey RJVLFQBBRSMWHX-DHUJRADRSA-N
Isomeric SMILES CN([C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7
SMILES CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7
Canonical SMILES CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7
Appearance Assay:≥98%A crystalline solid
Description KN-62 is selective, cell-permeable inhibitor of CaM kinase II (IC50 = 0.9 μM); binds directly to the calmodulin binding site of the enzyme; potent non-competitive antagonist at the P2X7 receptor (IC50 = 15 nM).IC50 value: 0.9 uM (CaMK II); 15 nM (P2X7 receptor)Target: CaMK II; P2X7 receptorIn previous studies, KN-62 exhibits inhibitory effects on the regulated secretion of insulin by hetero-junction with intrinsic thin-layer (HIT) cells and the cholecystokinin secretion from stanniocalcin-1 (STC-1) enteroendocrine cells due to a block of Ca2+ influx through L-type Ca2+ channels in the olasma membrane. It also inhibits both insulin- and hypoxia-stimulated glucose transport activity by 46% and 40% respectively in skeletal muscle.
Synonyms [4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate
Reference [1]. Brozinick JT Jr, et al. 1-[N, O-bis-(5-isoquinolinesulphonyl)-N-methyl-L-tyrosyl]-4- phenylpiperazine (KN-62), an inhibitor of calcium-dependent camodulin protein kinase II, inhibits both insulin- and hypoxia-stimulated glucose transport in skeletal muscle. Biochem J. 1999 May 1;339 ( Pt 3):533-40.
[2]. Schweitzer ES, et al. Inhibition of regulated catecholamine secretion from PC12 cells by the Ca2+/calmodulin kinase II inhibitor KN-62. J Cell Sci. 1995 Jul;108 ( Pt 7):2619-28.
PubChem Compound 5312126
Last Modified Nov 11 2021
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